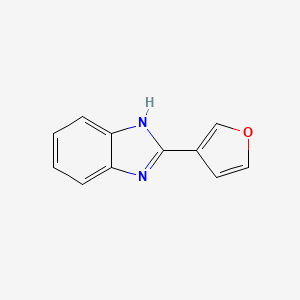

2-(呋喃-3-基)-1H-1,3-苯并二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

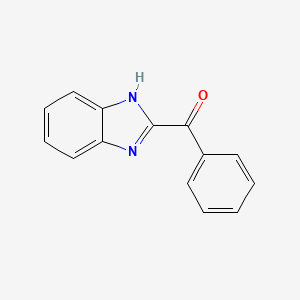

2-(furan-3-yl)-1H-1,3-benzodiazole is a compound that features a benzodiazole moiety fused with a furan ring. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The furan ring, a heterocyclic aromatic, is known for its electron-donating properties, which can contribute to the electronic characteristics of the compound. The benzodiazole portion of the molecule is a versatile scaffold in drug design, often providing a rigid framework that can engage in various non-covalent interactions with biological targets.

Synthesis Analysis

The synthesis of related furan and benzodiazole derivatives has been explored in several studies. For instance, furan and benzochalcogenodiazole-based monomers were synthesized using a donor-acceptor approach, which could be relevant for the synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole . Additionally, the synthesis of various furan-substituted compounds, such as benzofuran derivatives and thiazolopyrimidines, has been reported, which often involves the reaction of furan-containing building blocks with other chemical entities . These methods could potentially be adapted for the synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-substituted benzodiazoles has been determined in several studies, which can provide insights into the structural characteristics of 2-(furan-3-yl)-1H-1,3-benzodiazole . The presence of the furan ring can influence the overall geometry of the molecule, including the planarity and the electronic distribution. The π-π and C-H···π interactions observed in these structures are crucial for understanding the conformational preferences and potential intermolecular interactions of such compounds .

Chemical Reactions Analysis

The reactivity of furan-containing benzodiazoles has been explored, with studies showing that these compounds can undergo various electrophilic substitution reactions . For example, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole was subjected to bromination, nitration, and other reactions, which preferentially occurred at the 5-position of the furan ring . This suggests that the furan ring in 2-(furan-3-yl)-1H-1,3-benzodiazole could also be a site for chemical modifications, potentially altering the compound's properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-substituted benzodiazoles are influenced by the nature of the substituents and the electronic characteristics of the furan and benzodiazole moieties. The electron-donating effect of the furan ring can lower the oxidation potential of the compound and affect its absorption spectra, as observed in related polymers . Additionally, the presence of the furan ring can contribute to the hydrophobic character of the molecule, which is important for its interaction with biological systems . Understanding these properties is essential for predicting the behavior of 2-(furan-3-yl)-1H-1,3-benzodiazole in various environments and for its potential applications in material science and drug discovery.

科学研究应用

抑制白三烯B4和癌细胞生长

与2-(呋喃-3-基)-1H-1,3-苯并二唑相关的2-(2-氨基噻唑-4-基)苯并[b]呋喃衍生物已经合成并评估了它们对白三烯B4的抑制活性以及对癌细胞系的生长抑制作用,特别是人类胰腺癌细胞MIA PaCa-2。其中一种化合物,3-(4-氯苯基)-2-[5-甲酰基-2-[(二甲胺)亚甲氨基]噻唑-4-基]-5-甲氧基苯并[b]呋喃,表现出强效和选择性抑制(Kuramoto et al., 2008)。

抗炎和抗血栓潜力

新的4-(2-苯基四氢呋喃-3-基)苯磺酰胺类似物,与2-(呋喃-3-基)-1H-1,3-苯并二唑在结构上相关,显示出作为强效抗炎和抗血栓药物的有希望结果,对小鼠COX-2表现出良好的结合亲和力(Sekhar et al., 2009)。

大鼠氧化状态调查

对2-呋喃-2-基-1H-苯并咪唑进行的研究,这是一种与2-(呋喃-3-基)-1H-1,3-苯并二唑类似的化合物,显示出它影响了大鼠的维生素A、E、C和硒水平,暗示了对氧化应激的潜在影响(Karatas et al., 2008)。

线虫杀灭和抗微生物活性

一系列3-(5-3-甲基-5-[(3-甲基-7-5-[2-(芳基)-4-氧代-1,3-噻唑烷-3-基]-1,3,4-噻二唑-2-基苯并[b]呋喃-5-基)甲基]苯并[b]呋喃-7-基-1,3,4-噻二唑-2-基)-2-(芳基)-1,3-噻唑烷-4-酮显示出对各种细菌和真菌有显著的线虫杀灭和抗微生物活性,表明它们在农业和医学领域具有潜力(Reddy et al., 2010)。

安全和危害

未来方向

The production of chemicals from biomass offers both economic and ecological benefits . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are of particular interest . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

属性

IUPAC Name |

2-(furan-3-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSTOWOUHFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314431 |

Source

|

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-3-yl)-1H-1,3-benzodiazole | |

CAS RN |

3878-22-6 |

Source

|

| Record name | NSC283172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)